molecular formula C14H18N2O2 B1372634 Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate CAS No. 897399-75-6

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate

Cat. No. B1372634
M. Wt: 246.3 g/mol
InChI Key: SHNSYRIPSIMQJU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a chemical compound with the molecular formula C14H18N2O2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate consists of a pyridyl group attached to a pyrrolidinyl group via a carbon chain. The carbon chain also contains an acrylate group attached to an ethyl group .

Scientific Research Applications

C14H18N2O2 C_{14}H_{18}N_{2}O_{2} C14​H18​N2​O2​

and a molecular weight of 246.30 , is used in various research fields. Below are detailed sections for each unique application:

Proteomics Research

This compound is utilized in proteomics research where it serves as a precursor or a reagent in the study of protein structures and functions. Its reactive acrylate group can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry or other proteomic techniques .

Polymer Synthesis

Acrylates like Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate are key monomers in polymer synthesis . They are used to create polymers with specific characteristics such as flexibility, toughness, and transparency. These polymers have applications in coatings, adhesives, and biomedical devices .

Safety And Hazards

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate should be handled with care. It is recommended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information should be available in the material’s Safety Data Sheet (SDS).

Future Directions

As Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a compound used for research purposes , its future directions would likely depend on the outcomes of this research. It’s important to keep up-to-date with the latest research findings to understand its potential applications.

properties

IUPAC Name

ethyl (E)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNSYRIPSIMQJU-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.